

Spectroscopic Characterization of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate: A Technical Guide

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Compound of Interest

Compound Name:	<i>ethyl 2-(3-chlorophenoxy)-2-methylpropanoate</i>
CAS No.:	59227-82-6
Cat. No.:	B3748983

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Introduction

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a compound of interest within the broader class of aryloxyalkanoic acid derivatives, which have applications in various fields, including pharmaceuticals and agrochemicals. Its structural elucidation and purity assessment are critically dependent on a comprehensive analysis of its spectroscopic data. This guide provides a detailed technical overview of the expected spectroscopic signature of **ethyl 2-(3-chlorophenoxy)-2-methylpropanoate**, including predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related molecules.

Molecular Structure and Spectroscopic Rationale

The chemical structure of **ethyl 2-(3-chlorophenoxy)-2-methylpropanoate** forms the basis for all spectroscopic predictions. Key structural features include an ethyl ester group, a quaternary carbon, and a 3-chlorophenoxy moiety. Each of these components imparts a characteristic signature in the various spectroscopic techniques discussed.

Caption: Molecular structure of **ethyl 2-(3-chlorophenoxy)-2-methylpropanoate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **ethyl 2-(3-chlorophenoxy)-2-methylpropanoate** in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the 3-chlorophenoxy group and the aliphatic protons of the ethyl and methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** Approximately 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 8-16, depending on the sample concentration.

- Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	t, $J \approx 8.0$ Hz	1H	Ar-H (H-5')
~6.95	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	Ar-H (H-6')
~6.85	t, $J \approx 2.0$ Hz	1H	Ar-H (H-2')
~6.75	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	Ar-H (H-4')
4.25	q, $J \approx 7.1$ Hz	2H	-OCH ₂ CH ₃
1.60	s	6H	-C(CH ₃) ₂
1.25	t, $J \approx 7.1$ Hz	3H	-OCH ₂ CH ₃

Interpretation and Rationale

- Aromatic Protons (δ 6.75-7.20): The four protons on the 3-chlorophenoxy ring are in distinct chemical environments. The proton at the 5'-position (meta to both the chloro and ether groups) is expected to be a triplet. The protons at the 2', 4', and 6' positions will exhibit more complex splitting patterns (doublet of doublets of doublets or triplets) due to coupling with their neighbors. The electron-withdrawing nature of the chlorine atom and the ether oxygen will influence their precise chemical shifts.
- Ethyl Ester Protons (δ 4.25 and 1.25): The methylene protons (-OCH₂CH₃) are deshielded by the adjacent ester oxygen, resulting in a downfield chemical shift around 4.25 ppm. They appear as a quartet due to coupling with the three neighboring methyl protons.^[1] The methyl protons (-OCH₂CH₃) are in a typical aliphatic environment and are expected to resonate around 1.25 ppm as a triplet, split by the two methylene protons.

- Gem-Dimethyl Protons (δ 1.60): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, their signal will be a singlet. The proximity to the ester and ether functionalities results in a slight downfield shift compared to a simple alkane.

Caption: Simplified structure showing proton environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-2048, or more, to achieve an adequate signal-to-noise ratio.
- Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~174	C=O (Ester)
~158	C-O (Aromatic)
~135	C-Cl (Aromatic)
~130	CH (Aromatic)
~122	CH (Aromatic)
~115	CH (Aromatic)
~113	CH (Aromatic)
~80	-O-C(CH ₃) ₂ -
~62	-OCH ₂ CH ₃
~25	-C(CH ₃) ₂
~14	-OCH ₂ CH ₃

Interpretation and Rationale

- Carbonyl Carbon (δ ~174): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.^[2]
- Aromatic Carbons (δ ~113-158): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the ether oxygen will be the most downfield (~158 ppm), while the carbon bonded to chlorine will be around 135 ppm. The four CH carbons will resonate in the region of 113-130 ppm.
- Quaternary Carbon (δ ~80): The carbon atom bonded to the two methyl groups and the ether oxygen is deshielded by the oxygen and will appear around 80 ppm.
- Ethyl Group Carbons (δ ~62 and ~14): The methylene carbon (-OCH₂CH₃) is deshielded by the ester oxygen and resonates around 62 ppm. The terminal methyl carbon (-OCH₂CH₃) appears in the typical upfield aliphatic region around 14 ppm.

- Gem-Dimethyl Carbons ($\delta \sim 25$): The two equivalent methyl carbons attached to the quaternary center will have a chemical shift of approximately 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride or potassium bromide plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Processing: Perform a background subtraction using a spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

Predicted Characteristic IR Absorptions

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3100-3000	Medium	C-H stretch	Aromatic
2980-2850	Medium	C-H stretch	Aliphatic
~ 1745	Strong	C=O stretch	Ester
$\sim 1600, \sim 1475$	Medium-Weak	C=C stretch	Aromatic Ring
~ 1250	Strong	C-O stretch	Aryl Ether
~ 1150	Strong	C-O stretch	Ester
~ 780	Strong	C-Cl stretch	Aryl Halide

Interpretation and Rationale

- C-H Stretching ($3100\text{-}2850\text{ cm}^{-1}$): The spectrum will show absorptions for both aromatic C-H stretching (just above 3000 cm^{-1}) and aliphatic C-H stretching (just below 3000 cm^{-1}).^[3]
- Ester C=O Stretch ($\sim 1745\text{ cm}^{-1}$): A strong, sharp absorption band around 1745 cm^{-1} is the most characteristic feature of the ester functional group.^{[4][5]}
- Aromatic C=C Stretches (~ 1600 , $\sim 1475\text{ cm}^{-1}$): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.^[3]
- C-O Stretches (~ 1250 and $\sim 1150\text{ cm}^{-1}$): Two strong C-O stretching bands are expected. The band at higher wavenumber ($\sim 1250\text{ cm}^{-1}$) is characteristic of the aryl ether linkage, while the one at lower wavenumber ($\sim 1150\text{ cm}^{-1}$) corresponds to the ester C-O bond.^{[6][7]}
- C-Cl Stretch ($\sim 780\text{ cm}^{-1}$): The carbon-chlorine bond will give rise to a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **ethyl 2-(3-chlorophenoxy)-2-methylpropanoate**, electron ionization (EI) would likely lead to characteristic fragmentation pathways.

Experimental Protocol: Mass Spectrometry

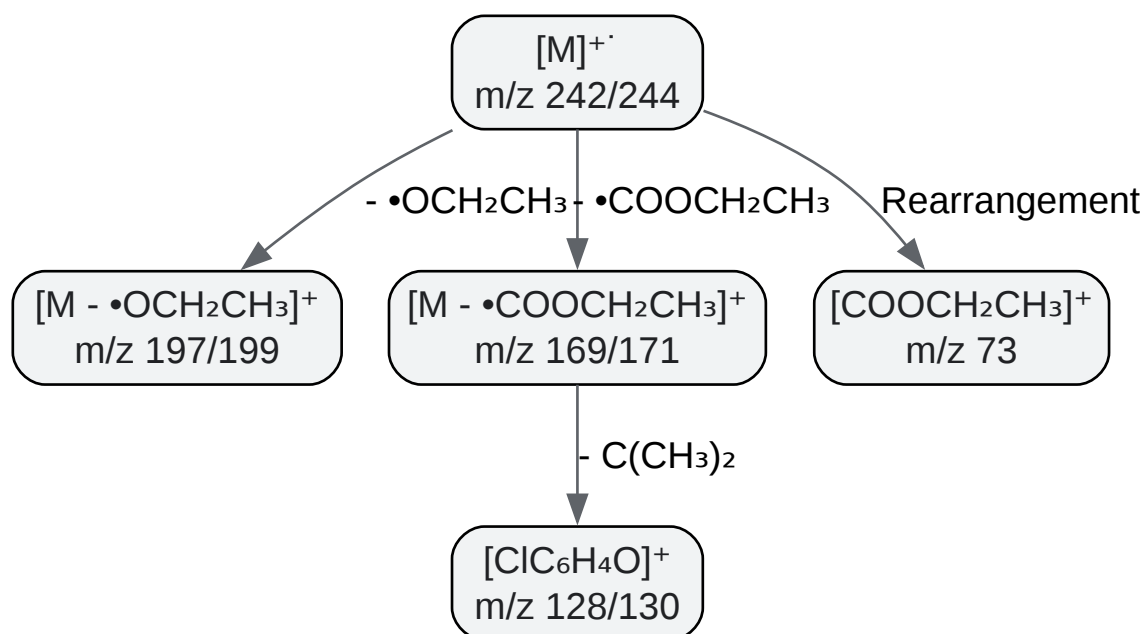
- Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.
- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Ionization: Electron ionization at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Predicted Fragmentation Pattern

The molecular formula is $C_{12}H_{15}ClO_3$, with a monoisotopic mass of approximately 242.07 g/mol. The presence of chlorine will result in a characteristic $M+2$ peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ^{37}Cl isotope.

m/z	Proposed Fragment Ion
242/244	$[M]^+$ (Molecular Ion)
197/199	$[M - OCH_2CH_3]^+$
169/171	$[M - COOCH_2CH_3]^+$
128/130	$[ClC_6H_4O]^+$
115	$[C_6H_5O-C(CH_3)_2]^+ - Cl$
101	$[COOCH_2CH_3]^+$
73	$[COOCH_2CH_3]^+$

Proposed Fragmentation Pathways



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Caption: Proposed fragmentation pathways for **ethyl 2-(3-chlorophenoxy)-2-methylpropanoate**.

- Loss of the Ethoxy Radical: Cleavage of the O-CH₂ bond of the ester can lead to the loss of an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$, 45 Da), resulting in a fragment at m/z 197/199.[8][9]
- Loss of the Carboethoxy Group: Cleavage of the C-C bond between the quaternary carbon and the carbonyl group can result in the loss of the carboethoxy radical ($\bullet\text{COOCH}_2\text{CH}_3$, 73 Da), giving a fragment at m/z 169/171.[9]
- Formation of the Chlorophenoxy Cation: The fragment at m/z 169/171 can further lose the C(CH₃)₂ group to form the chlorophenoxy cation at m/z 128/130.
- Ester-derived Fragments: The carboethoxy group itself can be detected as a fragment ion at m/z 73.[9]

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for **ethyl 2-(3-chlorophenoxy)-2-methylpropanoate**. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous structural confirmation. The characteristic signals in each spectrum, arising from the distinct functional groups and structural motifs, serve as a reliable reference for researchers working on the synthesis, purification, and analysis of this compound and its analogs. Experimental data should be compared against these predictions to verify the identity and purity of synthesized materials.

References

- Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. *Journal of the American Chemical Society*, 81(9), 2275–2276.
- Busch, K. L., Norström, A., Bursey, M. M., Hass, J. R., & Nilsson, C. A. (1979). Methane-oxygen enhanced negative ion mass spectra of polychlorinated diphenyl ethers. *Biomedical Mass Spectrometry*, 6(4), 157–161.
- School of Chemistry, University of Bristol. (n.d.). Spectra of ethyl acetate. Retrieved from [\[Link\]](#)
- Fiveable. (2025, August 15). Spectroscopy of Ethers. *Organic Chemistry Class Notes*.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- Hass, J. R., Friesen, M. D., Harvan, D. J., & Parker, C. E. (1978). Determination of polychlorinated dibenzo-p-dioxins in biological samples by negative chemical ionization mass spectrometry. *Analytical Chemistry*, 50(11), 1474–1479.
- Kwon, Y., Lee, D., Choi, Y. S., & Kim, W. Y. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
- LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Vaia. (n.d.). Classify the resonances in the ^{13}C NMR spectrum of methyl propanoate. Retrieved from [[Link](#)]
- Narisada, M. (1959). Infrared Absorption Spectra of Aromatic Ether Compounds. II. *Yakugaku Zasshi*, 79(2), 183-186.
- National Institute of Standards and Technology. (n.d.). Erbon. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook.
- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In *Organic Chemistry: A Tenth Edition*.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). *Introduction to Spectroscopy* (5th ed.). Cengage Learning.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). *Tables of Spectral Data for Structure Determination of Organic Compounds* (2nd ed.). Springer-Verlag.
- Science Ready. (n.d.).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). *Spectrometric Identification of Organic Compounds* (8th ed.). John Wiley & Sons.
- SpectraBase. (n.d.). 1-[(4-Chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine.
- Wikipedia. (n.d.).
- Williams, D. H., & Fleming, I. (2007). *Spectroscopic Methods in Organic Chemistry* (6th ed.). McGraw-Hill.
- YouTube. (2020, April 13). ^1H NMR Spectrum of ethyl bromide ($\text{C}_2\text{H}_5\text{Br}$).
- Zanger, M. (n.d.). Carbonyl compounds - IR - spectroscopy.
- Zhang, Q., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. *Energy & Fuels*, 32(10),

10586–10594.

- BenchChem. (2025).
- BenchChem. (2025).
- Brainly. (2023, August 19).
- ChemicalBook. (n.d.). 4-Chlorophenoxyacetic acid(122-88-3) ¹H NMR spectrum.
- Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
- Creative Proteomics. (n.d.).
- LibreTexts. (2023, August 29).
- LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Mestrelab Research. (2024, December 9). Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
- NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. NIST WebBook.
- PubMed Central (PMC). (2022, November 24).
- RSC Publishing. (n.d.). Predicting paramagnetic ¹H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems.
- Scribd. (n.d.).
- Spectroscopy Europe. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds.
- TCI Chemicals. (n.d.). ¹H-NMR - Chloro-4'-methoxyacetophenone Solvent.
- ACS Publications. (2004, February 13). Structure-Based Predictions of ¹H NMR Chemical Shifts Using Feed-Forward Neural Networks.
- ACS Publications. (2017, April 11).
- YouTube. (2020, April 13). ¹H NMR Spectrum of ethyl bromide (C₂H₅Br). [Video].
- chemeuropa.com. (n.d.).

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Sources

- [1. m.youtube.com](https://m.youtube.com) [m.youtube.com]
- [2. scribd.com](https://scribd.com) [scribd.com]
- [3. uanlch.vscht.cz](https://uanlch.vscht.cz) [uanlch.vscht.cz]
- [4. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry](#) [niu.edu]

- [5. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [6. fiveable.me \[fiveable.me\]](https://fiveable.me)
- [7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](https://ncstate.pressbooks.pub)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
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